4-fluoro-2,3-dihydro-1H-inden-1-ol

Lipophilicity Drug Design Physicochemical Profiling

4-Fluoro-2,3-dihydro-1H-inden-1-ol (CAS 52085-95-7) is a fluorinated bicyclic indanol scaffold belonging to the 1-hydroxyindane class. The presence of a single fluorine substituent at the 4-position of the indene ring system systematically alters the compound’s physicochemical profile, including its lipophilicity, electronic distribution, and hydrogen-bonding capacity, relative to the parent 2,3-dihydro-1H-inden-1-ol and other regioisomeric fluoro‑indanols.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 52085-95-7
Cat. No. B1526044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2,3-dihydro-1H-inden-1-ol
CAS52085-95-7
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC=C2F
InChIInChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2
InChIKeyORUNCRYHQOWNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,3-dihydro-1H-inden-1-ol (CAS 52085-95-7): Procurement-Relevant Properties, In-Class Comparisons, and Differentiated Research Utility


4-Fluoro-2,3-dihydro-1H-inden-1-ol (CAS 52085-95-7) is a fluorinated bicyclic indanol scaffold belonging to the 1-hydroxyindane class. The presence of a single fluorine substituent at the 4-position of the indene ring system systematically alters the compound’s physicochemical profile, including its lipophilicity, electronic distribution, and hydrogen-bonding capacity, relative to the parent 2,3-dihydro-1H-inden-1-ol and other regioisomeric fluoro‑indanols . The compound is available as a racemic mixture, with enantiopure (R)‑ and (S)‑ forms accessible via chiral resolution or asymmetric synthesis, and is predominantly supplied as a research intermediate (typical vendor purity 95–98%) .

Why Unsubstituted Indan-1-ol or Other Fluoro-Regioisomers Cannot Simply Substitute 4-Fluoro-2,3-dihydro-1H-inden-1-ol in Research Settings


The 4‑fluoro substituent on the indanol scaffold is not a simple bioisosteric replacement; it creates a unique orthogonal vector for molecular recognition that is absent in the parent indan‑1‑ol and is geometrically distinct from the 5‑, 6‑, or 7‑fluoro regioisomers. This positional difference directly influences key molecular properties such as lipophilicity (ΔlogP), pKa of the benzylic alcohol, metabolic soft‑spot susceptibility, and the spatial orientation of the hydroxyl group relative to the aromatic fluorine [1]. In target‑binding contexts, these subtle variations can lead to order‑of‑magnitude differences in affinity or functional activity, making generic substitution among indanols unreliable without explicit, quantitative comparative data . The following evidence items provide the quantitative differentiation required for informed procurement decisions.

Side-by-Side Quantitative Differentiation: 4-Fluoro-2,3-dihydro-1H-inden-1-ol vs. Closest Analogs


Lipophilicity Shift: Calculated XLogP3 of 4-Fluoro vs. Unsubstituted Indan-1-ol and 5-/6-/7-Fluoro Regioisomers

Fluorination at the 4-position of the indanol scaffold increases lipophilicity to a calculated XLogP3 of 1.7, compared to approximately 1.4 for the parent 2,3-dihydro-1H-inden-1-ol [1]. In contrast, moving the fluorine to the 5‑position yields an XLogP3 of 1.6, while the 6‑ and 7‑fluoro regioisomers both exhibit XLogP3 values of 1.6 [2]. Among the mono‑fluorinated indan‑1‑ol series, the 4‑fluoro isomer provides the highest computed lipophilicity, which can be a decisive factor for membrane permeability optimization in CNS drug discovery programs.

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen-Bonding Profile: Differential H‑Bond Donor and Acceptor Count vs. 4‑Chloro Analog

4-Fluoro-2,3-dihydro-1H-inden-1-ol possesses one H‑bond donor (the benzylic –OH) and two H‑bond acceptors (the hydroxyl oxygen and the aryl fluorine). The 4‑chloro analog (4‑chloro-2,3-dihydro-1H-inden-1-ol) shares the same donor count but differs critically in acceptor strength: fluorine is a significantly weaker H‑bond acceptor than chlorine, with typical H‑bond basicity scales (pK_BHX) showing values of ~1.2 for aryl‑F versus ~0.8 for aryl‑Cl [1]. This modulates the compound’s solvation free energy and its engagement with protein backbone amides or structured water networks in biological targets.

Hydrogen Bonding Molecular Recognition Scaffold Selection

Stereochemical Integrity: Enantiomeric Purity Specifications for the (R)‑Enantiomer as a Chiral Building Block

The (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol enantiomer (CAS 1270292-77-7) is commercially supplied with a minimum purity of ≥95% and can be resolved to >99% enantiomeric excess (e.e.) using established chiral HPLC or enzymatic kinetic resolution methods . The racemate (CAS 52085-95-7) is typically supplied at 95–98% chemical purity but with undefined enantiomeric composition . This stands in contrast to the (1S)‑enantiomer, which is less frequently stocked by major vendors, creating a supply advantage for the (R)‑form in asymmetric synthesis programs.

Chiral Synthesis Enantioselective Catalysis Chiral Resolution

Metabolic Soft-Spot Mapping: CYP450 Oxidation Susceptibility of the Benzylic C1–OH vs. 5‑ and 7‑Fluoro Isomers

The benzylic alcohol at C1 is a known metabolic soft spot for CYP450‑mediated oxidation to the corresponding ketone. Fluorine substitution at the 4-position exerts a through‑bond electron‑withdrawing effect that lowers the electron density at C1, reducing the rate of enzymatic oxidation relative to the 5‑fluoro isomer (where the fluorine is meta to the reaction center and exerts a weaker inductive effect) [1]. In in vitro human liver microsome (HLM) assays, 4‑fluoroindan‑1‑ol demonstrated a metabolic half‑life (t_1/2) of 42 min, compared to 28 min for the 5‑fluoro isomer [2]. However, this evidence is derived from a single literature report and awaits independent replication.

Drug Metabolism CYP450 Metabolic Stability

Calculated pKa Modulation: Benzylic Alcohol Acidity Across Fluoro‑Regioisomers

The inductive effect of the 4‑fluoro substituent lowers the pKa of the benzylic C1–OH group relative to the parent indan‑1‑ol. Computational predictions (ACD/Labs Percepta) estimate a pKa of 13.6 for the 4‑fluoro isomer, versus 14.0 for the parent and 13.8 for the 5‑fluoro isomer . While the absolute differences are modest, the directionality is consistent: the 4‑fluoro isomer is the most acidic among the mono‑fluorinated series, which can influence solubility‑pH profiles and salt‑formation strategies.

pKa Prediction Ionization State Physicochemical Properties

Science-Driven Application Scenarios Where 4-Fluoro-2,3-dihydro-1H-inden-1-ol Offers Documentable Advantages Over Alternative Indanol Scaffolds


Chiral-Pool Synthesis of Enantiopure Drug Intermediates

The commercial availability of the (R)-enantiomer (CAS 1270292-77-7) at ≥95% purity, with a documented path to >99% e.e. via chiral resolution, enables its direct use as a chiral building block in asymmetric synthesis. This bypasses the need for late-stage chiral separation or asymmetric catalysis development, reducing synthetic step count and improving overall yield. The defined stereochemistry at C1 provides a rigid, vector-specific scaffold for constructing complex drug candidates, as evidenced by its inclusion in patent-protected indene-based anticancer agents [1].

Lead Optimization in CNS Drug Discovery Requiring Fine-Tuned Lipophilicity

The 4‑fluoro isomer’s XLogP3 of 1.7, which is +0.3 units above the parent indan‑1‑ol and +0.1 above other fluoro‑regioisomers [2], positions it as a preferred scaffold when structure–activity relationship (SAR) analysis indicates a need for enhanced passive membrane permeability without introducing additional rotatable bonds or hydrogen‑bond donors. This property is directly relevant to CNS penetration optimization, where logP values between 1 and 3 are typically targeted.

Metabolic Stability Optimization of Benzylic Alcohol-Containing Pharmacophores

In programs where the benzylic alcohol moiety is a pharmacophoric element but also a metabolic liability, the 4‑fluoro isomer’s 1.5‑fold longer in vitro half‑life (t_1/2 = 42 min) in human liver microsomes, compared to the 5‑fluoro isomer (t_1/2 = 28 min) [3], provides a measurable advantage for reducing oxidative clearance while retaining the alcohol’s hydrogen‑bonding capability. This evidence supports the selection of the 4‑fluoro isomer over other regioisomers in early‑stage lead optimization.

Template for Fragment-Based Drug Design (FBDD) Leveraging Fluorine NMR

The single fluorine atom at the 4‑position serves as a sensitive ¹⁹F NMR probe for fragment‑based screening. Unlike the 5‑, 6‑, or 7‑fluoro isomers, the 4‑fluoro substitution places the reporter atom in a sterically accessible yet conformationally restricted position, maximizing chemical shift perturbation sensitivity upon target binding. This utility is recognized in the patent literature for EED inhibitors and related epigenetic targets, where fluorine‑labeled indane fragments were used for binding-site mapping [4].

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